1-Hydroxy Carvedilol-d3
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Overview
Description
1-Hydroxy Carvedilol-d3 is a deuterated form of 1-Hydroxy Carvedilol, which is a derivative of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and distinguishable mass in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Carvedilol-d3 involves the deuteration of 1-Hydroxy Carvedilol. The general synthetic route includes:
Starting Material: 4-Hydroxy Carbazole.
Epichlorohydrin Reaction: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Purification steps such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy Carvedilol-d3 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new beta-adrenergic antagonists with improved pharmacological profiles.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Carvedilol and its metabolites
Mechanism of Action
1-Hydroxy Carvedilol-d3, like Carvedilol, exerts its effects by:
Beta-Adrenergic Antagonism: Inhibiting beta-adrenergic receptors, leading to reduced heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing smooth muscle in blood vessels, reducing peripheral vascular resistance.
Antioxidant Properties: Scavenging free radicals and reducing oxidative stress
Comparison with Similar Compounds
Carvedilol: The parent compound, non-deuterated.
Desmethyl Carvedilol: A metabolite of Carvedilol.
4’-Hydroxy Carvedilol: Another hydroxylated metabolite.
5’-Hydroxy Carvedilol: A hydroxylated metabolite at a different position.
Uniqueness: 1-Hydroxy Carvedilol-d3 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and metabolic research .
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
InChI Key |
UQJJKVKQRTUYJW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
Origin of Product |
United States |
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